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molecular formula C11H19NO B1367770 1-Cyclohexylpiperidin-2-one

1-Cyclohexylpiperidin-2-one

Cat. No. B1367770
M. Wt: 181.27 g/mol
InChI Key: JPYDXBFCXGMKEA-UHFFFAOYSA-N
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Patent
US07713979B2

Procedure details

Take up the 5-chloro-pentanoic acid cyclohexylamide in THF (700 mL), add sodium hydride (31 g, 60% dispersion on mineral oil, 775 mmol) and heat at 70° C. 19 h. Cool the mixture, filter through a fritted funnel, wash the filtrate with brine, dry the organic layer over sodium sulfate and evaporate. Purify the residue by column chromatography on silica gel (eluting 50% to 100% ethyl acetate) to obtain 1-cyclohexyl-piperidin-2-one as a beige solid (8.8 g, 63%). MS (EI) m/z=181 (M+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
31 g
Type
reactant
Reaction Step Two
Name
Quantity
700 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([NH:7][C:8](=[O:14])[CH2:9][CH2:10][CH2:11][CH2:12]Cl)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[H-].[Na+]>C1COCC1>[CH:1]1([N:7]2[CH2:12][CH2:11][CH2:10][CH2:9][C:8]2=[O:14])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)NC(CCCCCl)=O
Step Two
Name
Quantity
31 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
700 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
19 h
Duration
19 h
TEMPERATURE
Type
TEMPERATURE
Details
Cool the mixture
FILTRATION
Type
FILTRATION
Details
filter through a fritted funnel
WASH
Type
WASH
Details
wash the filtrate with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry the organic layer over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporate
CUSTOM
Type
CUSTOM
Details
Purify the residue by column chromatography on silica gel (eluting 50% to 100% ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)N1C(CCCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 8.8 g
YIELD: PERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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